4-{[(Furan-2-ylmethyl)amino](phenyl)methyl}phenol hydrochloride
Overview
Description
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride is a synthetic organic compound characterized by the presence of a furan ring, an amino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride typically involves the reaction of furan-2-ylmethylamine with a benzaldehyde derivative under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with phenol in the presence of hydrochloric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The furan ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced furan derivatives.
Substitution: Various substituted amines and phenols.
Scientific Research Applications
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-{(Furan-2-ylmethyl)aminomethyl}phenol
- **4-{(Furan-2-ylmethyl)aminomethyl}phenol acetate
- **4-{(Furan-2-ylmethyl)aminomethyl}phenol sulfate
Uniqueness
4-{(Furan-2-ylmethyl)aminomethyl}phenol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base or other derivatives. This property makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial factors .
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)-phenylmethyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2.ClH/c20-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)19-13-17-7-4-12-21-17;/h1-12,18-20H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPXDHDHEPKLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCC3=CC=CO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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